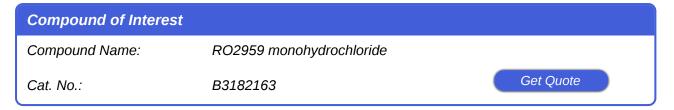


Application Notes and Protocols: RO2959 Monohydrochloride in Mixed Lymphocyte Reaction (MLR) Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component in the T-cell activation signaling pathway.[1][2] By blocking the store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels, RO2959 monohydrochloride effectively suppresses downstream signaling events that lead to T-cell proliferation and cytokine production.[1] This makes it a valuable tool for studying immune responses and for the development of therapeutics targeting T-cell mediated inflammatory and autoimmune diseases. The mixed lymphocyte reaction (MLR) assay is a widely used in vitro method to assess the cellular immune response, particularly T-cell proliferation and cytokine release in response to alloantigens.[2] These application notes provide detailed protocols for utilizing RO2959 monohydrochloride in MLR assays to evaluate its inhibitory effects on T-cell function.

Mechanism of Action

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The decrease in ER calcium is sensed by STIM1 proteins, which then translocate to the plasma membrane and



activate Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium is essential for the activation of calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activated NFAT translocates to the nucleus and induces the transcription of genes encoding proinflammatory cytokines, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation. **RO2959 monohydrochloride** specifically blocks the CRAC channel, thereby inhibiting this calcium influx and suppressing T-cell activation and proliferation.[1][2]

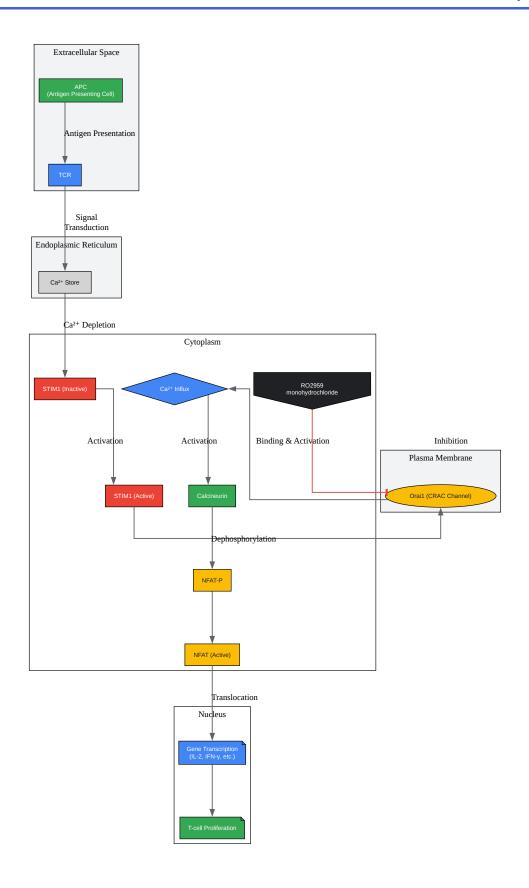
Quantitative Data

RO2959 monohydrochloride has demonstrated potent inhibitory activity on key components of the CRAC channel signaling pathway. While specific IC50 values in a mixed lymphocyte reaction assay are not extensively published, the available data on its molecular targets and its qualitative effects in MLR assays underscore its efficacy.

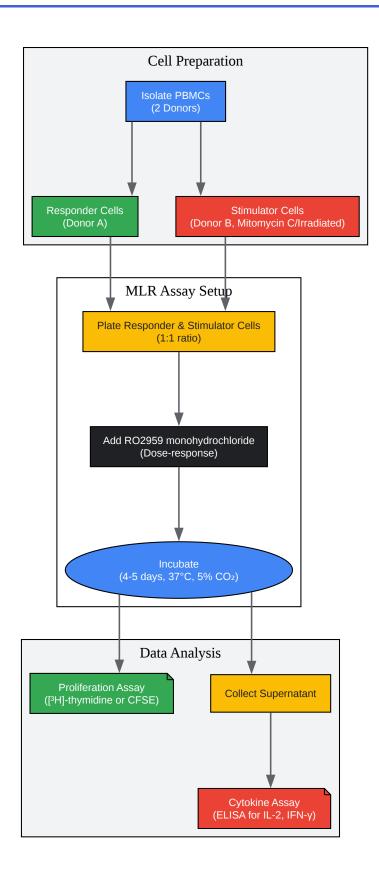
| Target | IC50 Value | Cell Type/System | Reference |
|-------------------------------------|-----------------------|---------------------------------|-----------|
| Orai1 | 25 nM | Recombinant expression systems | [1] |
| Orai3 | 530 nM | Recombinant expression systems | [1] |
| Store-Operated Calcium Entry (SOCE) | 265 nM | Activated CD4+ T lymphocytes | [1] |
| CRAC Channel | 402 nM | General CRAC channel inhibition | [1] |
| T-cell Proliferation in MLR | "Completely inhibits" | Human primary T-cells | [1][2] |
| Cytokine Production in MLR | "Completely inhibits" | Human primary T-cells | [1][2] |

Signaling Pathway Diagram









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References

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- 2. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels PMC [pmc.ncbi.nlm.nih.gov]
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